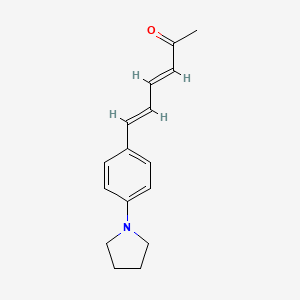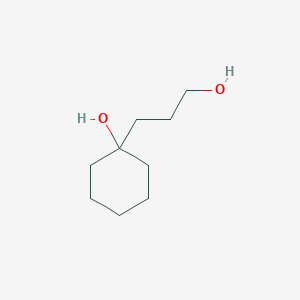![molecular formula C19H22N6O5 B12912696 3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine CAS No. 918803-33-5](/img/structure/B12912696.png)
3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is structurally characterized by the absence of a hydroxyl group at the 3’ position of the ribose sugar, replaced by a hydrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Deoxygenation: The 3’ hydroxyl group of adenosine is removed through a deoxygenation reaction, often using reagents like hydrogen iodide (HI) or triphenylphosphine (PPh3) in the presence of a radical initiator.
Amidation: The resulting 3’-deoxyadenosine is then subjected to an amidation reaction with (2S)-2-hydroxy-3-phenylpropanoic acid. This step typically requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using engineered microbial strains capable of producing 3’-deoxyadenosine, followed by chemical modification to introduce the (2S)-2-hydroxy-3-phenylpropanoyl group. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3’-deoxy-3’-{[(2S)-2-oxo-3-phenylpropanoyl]amino}adenosine.
Reduction: Formation of 3’-deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropyl]amino}adenosine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting nucleic acid synthesis, making it a potential tool for genetic research.
Medicine: Investigated for its potential anticancer properties due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 3’ hydroxyl group, it prevents the formation of phosphodiester bonds, thereby halting the elongation of DNA or RNA chains. This property is particularly useful in cancer research, where it can inhibit the proliferation of rapidly dividing cells.
類似化合物との比較
Similar Compounds
Cordycepin (3’-Deoxyadenosine): Similar in structure but lacks the (2S)-2-hydroxy-3-phenylpropanoyl group.
3’-Amino-3’-deoxyadenosine: Contains an amino group instead of the hydroxyl group at the 3’ position.
2’-Deoxyadenosine: Lacks the hydroxyl group at the 2’ position instead of the 3’ position.
Uniqueness
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine is unique due to the presence of the (2S)-2-hydroxy-3-phenylpropanoyl group, which imparts distinct biochemical properties and potential therapeutic applications. This modification enhances its ability to interact with specific molecular targets and pathways, making it a valuable compound in scientific research and drug development.
特性
CAS番号 |
918803-33-5 |
|---|---|
分子式 |
C19H22N6O5 |
分子量 |
414.4 g/mol |
IUPAC名 |
(2S)-N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N6O5/c20-16-14-17(22-8-21-16)25(9-23-14)19-15(28)13(12(7-26)30-19)24-18(29)11(27)6-10-4-2-1-3-5-10/h1-5,8-9,11-13,15,19,26-28H,6-7H2,(H,24,29)(H2,20,21,22)/t11-,12+,13+,15+,19+/m0/s1 |
InChIキー |
SWFXLUUFCCZLAK-YCOMJZELSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO)O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12912640.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)
![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)
![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)
![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)

